N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Overview
Description
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a useful research compound. Its molecular formula is C20H26N6O6S and its molecular weight is 478.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 478.16345374 g/mol and the complexity rating of the compound is 860. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Screening
N-substituted benzene sulfonamides, chemically related to the compound , have been synthesized and characterized. These compounds have demonstrated significant antioxidant activities and shown promising inhibitory effects against acetylcholinesterase enzymes, highlighting their potential in therapeutic applications related to enzyme inhibition and oxidative stress management (Fatima et al., 2013).
Neuroprotective and MAO-B Inhibitory Activities
In another study, certain derivatives related to the compound have been evaluated for their neuroprotective effects and Monoamine Oxidase-B (MAO-B) inhibitory activities. These compounds have shown promising results in in vitro evaluations, suggesting their potential application in neurological disorders or conditions associated with MAO-B activity (Mitkov et al., 2022).
Antimicrobial Activities
Cyanoacetamide derivatives, structurally related to the compound, have been synthesized and evaluated for antimicrobial activities. These compounds have shown promising results against bacterial and fungal infections, suggesting the potential of similar compounds in antimicrobial applications (Darwish et al., 2014).
Anticancer Potential
Phenylaminosulfanyl derivatives, closely related in structure, have been evaluated for their cytotoxic activities against various cancer cell lines. These compounds have displayed potent cytotoxic activity, indicating the potential of similar compounds for cancer treatment (Ravichandiran et al., 2019).
Analgesic and Anti-inflammatory Properties
Compounds structurally similar to N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide have been studied for their analgesic and anti-inflammatory effects. These studies have revealed significant analgesic activity, highlighting the potential for pain management applications [(Zygmunt et al., 2015)](https://https://consensus.app/papers/activity-8methoxy13dimethyl26dioxopurin7yl-zygmunt/c9d3448730bc5d129710daba40df45dc/?utm_source=chatgpt).
properties
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O6S/c1-6-26(7-2)33(30,31)13-8-9-15(32-5)14(10-13)22-16(27)11-25-12-21-18-17(25)19(28)24(4)20(29)23(18)3/h8-10,12H,6-7,11H2,1-5H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAGYUDYVGAVCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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